Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt

Description

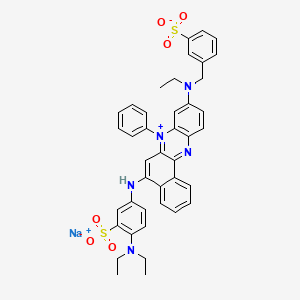

Benzo(a)phenazinium derivatives are heterocyclic compounds characterized by a planar aromatic core, which enables diverse electronic interactions and biological activity. The target compound, a monosodium inner salt, features a complex substitution pattern:

- Position 5: A 4-(diethylamino)-3-sulfophenylamino group.

- Position 9: An ethyl((3-sulfophenyl)methyl)amino substituent.

- Position 7: A phenyl group.

- Sulfonic acid groups: Two sulfonate moieties at positions 3 and 3' (from the sulfophenyl groups), contributing to water solubility and ionic properties.

This structure is synthesized via nucleophilic substitution reactions on quaternary phenazinium salts, as described by Garipova and Vladi .

Properties

CAS No. |

6378-89-8 |

|---|---|

Molecular Formula |

C41H38N5NaO6S2 |

Molecular Weight |

783.9 g/mol |

IUPAC Name |

sodium;2-(diethylamino)-5-[[9-[ethyl-[(3-sulfonatophenyl)methyl]amino]-7-phenylbenzo[a]phenazin-7-ium-5-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C41H39N5O6S2.Na/c1-4-44(5-2)37-22-19-29(24-40(37)54(50,51)52)42-36-26-39-41(34-18-11-10-17-33(34)36)43-35-21-20-31(25-38(35)46(39)30-14-8-7-9-15-30)45(6-3)27-28-13-12-16-32(23-28)53(47,48)49;/h7-26H,4-6,27H2,1-3H3,(H2,47,48,49,50,51,52);/q;+1/p-1 |

InChI Key |

NSHHRCZECSCEJY-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)NC2=CC3=[N+](C4=C(C=CC(=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])N=C3C6=CC=CC=C62)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenazinium Core

The benzo[a]phenazinium nucleus is commonly synthesized via oxidative cyclization of appropriate diphenylamine or phenazine precursors. This involves:

- Starting from substituted anilines or nitroanilines

- Catalytic hydrogenation or reduction to form diamino intermediates

- Cyclization under acidic or oxidative conditions to form the phenazinium ring system

For example, related compounds such as 1,4-diamino-2-methoxymethylbenzene are prepared by catalytic hydrogenation of nitroaniline derivatives, followed by salt formation to stabilize the free base.

Formation of the Inner Salt and Sodium Salt

The inner salt structure arises from intramolecular ionic interactions between sulfonate groups and the positively charged phenazinium nitrogen.

- The monosodium salt form is obtained by neutralization with sodium hydroxide or sodium salts during or after the final synthetic step.

- Salt formation is crucial for stability and solubility, often performed in alcoholic or ether solvents to facilitate crystallization.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitroaniline reduction | Pd/C catalyst, H2 gas, room to mild heat | Catalytic hydrogenation to diamino compound |

| Sulfonation | Sulfuric acid or sulfonating agents | Introduces sulfonate groups on aromatic rings |

| Amination | Haloacetamides, bases (e.g., sodium carbonate) | Nucleophilic substitution and rearrangement |

| Cyclization/oxidation | Acidic or oxidative conditions | Formation of phenazinium ring system |

| Salt formation | NaOH or sodium salts in alcohol/ether | Formation of monosodium inner salt |

Temperatures are generally controlled between 80–120 °C to avoid degradation, and finely powdered bases like sodium carbonate are preferred for amination steps.

Research Findings and Optimization

- The use of finely powdered sodium carbonate in 2–5 fold excess improves amination yields by maintaining suspension and reaction homogeneity.

- Catalytic hydrogenation under mild conditions prevents oxidation and degradation of sensitive intermediates.

- Salt formation in alcohol or ether solvents enhances crystallinity and purity of the final monosodium salt.

- Avoidance of harsh conditions reduces by-product formation, simplifying purification.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|

| 1. Nitroaniline derivative synthesis | Aromatic nitro compounds, sulfonation agents | Sulfonated nitroaniline intermediates |

| 2. Reduction to diamino compound | Pd/C catalyst, H2, mild temperature | Sulfonated diamino aromatic compounds |

| 3. Amination and substitution | Haloacetamides, sodium carbonate, 80–120 °C | Amino-substituted sulfonated intermediates |

| 4. Cyclization to phenazinium | Acidic/oxidative conditions | Benzo[a]phenazinium core |

| 5. Salt formation | NaOH or sodium salts, alcohol/ether | Inner salt monosodium salt form |

Chemical Reactions Analysis

Types of Reactions

Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

Tuberculosis Treatment

Recent studies have highlighted the efficacy of benzo[a]phenazine derivatives in combating resistant strains of Mycobacterium tuberculosis. In a study evaluating various derivatives, one compound demonstrated activity against all tested strains, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC) ranged from 18.3 to 146.5 µM, showing promising results compared to traditional treatments like rifampicin . The mechanism of action appears to be linked to oxidative stress induction, which could provide a novel approach to treating resistant tuberculosis cases.

Antitumor Properties

Benzo[a]phenazine derivatives have also been investigated for their antitumor potential. Specifically, phenazine 5,10-dioxides were identified as hypoxic-selective cytotoxins that can be activated under low oxygen conditions typical of solid tumors. This selectivity allows for targeted cancer therapy, minimizing damage to normal tissues . In vitro studies showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549, with IC50 values ranging from 1 to 10 µM .

Photophysical Studies

The structural diversity of benzo[a]phenazine has made it a candidate for photophysical studies aimed at developing new materials for photodynamic therapy (PDT). These compounds can generate reactive oxygen species (ROS) upon light activation, leading to localized cell death in tumor tissues. Recent developments in synthesizing structurally diverse polyheterocycles based on the benzo[a]phenazine scaffold have opened avenues for creating novel PDT agents with enhanced efficacy and specificity .

Enzyme Inhibition

Benzo[a]phenazine derivatives are being explored as potential inhibitors for various enzymes involved in disease processes. For instance, studies have focused on their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and neurodegenerative diseases respectively. The structure-activity relationship (SAR) studies indicate that specific modifications to the benzo[a]phenazine core can enhance enzyme inhibition potency .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Target Organism/Cell Line | IC50 Range (µM) | Mechanism of Action |

|---|---|---|---|---|

| Antitubercular | Compound 10 | Mycobacterium tuberculosis | 18.3 - 146.5 | Induction of oxidative stress |

| Antitumor | Various | HeLa, A549 | 1 - 10 | Hypoxic-selective cytotoxicity |

| Enzyme Inhibition | Various | α-Glucosidase/AchE | Not specified | Competitive inhibition |

Case Study: Multidrug-Resistant Tuberculosis

In a clinical study involving MDR Mycobacterium tuberculosis, a derivative of benzo[a]phenazine was tested against eleven strains. The compound not only showed effectiveness but also lacked cross-resistance with existing anti-TB drugs, indicating its potential as a new therapeutic option for resistant cases .

Case Study: Cancer Cell Lines

In vitro tests conducted on Caco-2 tumor cells demonstrated that certain benzo[a]phenazine derivatives could induce apoptosis through ROS generation upon hypoxic conditions, suggesting their viability as targeted cancer therapies .

Mechanism of Action

The mechanism of action of Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms are particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Effects

Charge Distribution

Quantum-mechanical calculations (PM3) on benzo(a)phenazinium salts reveal that substituents like amino groups at position 2 or 9 alter charge distribution, influencing regioselectivity in further substitutions. For example, alkylation or acylation of amino groups can activate specific positions (e.g., 5 or 8) for functionalization .

Research Findings and Data

Charge Distribution Studies

- Position 5: High positive charge density in benzo(a)phenazinium salts facilitates nucleophilic attack, especially when electron-donor groups (e.g., diethylamino) are present.

- Position 9: Alkylation of amino groups reduces donor effects, activating adjacent positions for substitutions.

Solubility and Stability

- Monosodium vs. Disodium Salts: Monosodium salts (e.g., target compound) exhibit moderate solubility in polar solvents, whereas disodium salts (e.g., Azocarmine B) are highly water-soluble .

- Thermal Stability : Sulfonic groups improve thermal stability, with disubstituted derivatives (e.g., Acid Violet 50) showing decomposition temperatures above 250°C .

Spectral Properties

- Absorption Maxima: Target compound: λₐᵦₛ ≈ 550–600 nm (phenazinium core + auxochromes). Azocarmine B: λₐᵦₛ ≈ 520 nm (influenced by 2,4-disulfophenylamino group) .

Biological Activity

Benzo(a)phenazinium, a complex organic compound from the phenazine family, exhibits a range of biological activities due to its intricate structure featuring multiple functional groups. This article explores its biological activity, including antimicrobial, anticancer, and potential applications in treating resistant pathogens.

Chemical Structure and Properties

Benzo(a)phenazinium is characterized by the following structural features:

- Molecular Formula : C₄₁H₃₉N₅O₆S₂Na

- Molecular Weight : 784.91 g/mol

- Functional Groups : Contains sulfonic acid moieties and diethylamino groups that enhance solubility and biological reactivity.

The presence of these functional groups allows for various interactions with biological systems, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that benzo(a)phenazinium derivatives possess significant antimicrobial properties. A study evaluated several derivatives against multiple strains of Mycobacterium tuberculosis (M. tuberculosis), including resistant strains. The findings highlighted:

- Minimum Inhibitory Concentration (MIC) : Compound 10 showed MIC values ranging from 18.3 to 146.5 µM against resistant strains, indicating potent activity surpassing that of rifampicin.

- Mechanism of Action : The antimicrobial effect is associated with inducing oxidative stress in bacterial cells, which disrupts their metabolic processes .

Anticancer Activity

Benzo(a)phenazinium derivatives have also demonstrated promising anticancer properties:

- Cytotoxicity Studies : Various derivatives exhibited IC₅₀ values between 1-10 μM against cancer cell lines such as HeLa, A549, MCF-7, and HL-60. This suggests a strong antiproliferative effect .

- Mechanism of Action : The compounds act as dual inhibitors of topoisomerases I and II, stabilizing the topoisomerase-DNA cleavage complex and inhibiting ATPase activity, leading to apoptosis in cancer cells .

Comparative Summary of Biological Activities

| Compound | Biological Activity | Target Pathogen/Cell Line | Key Findings |

|---|---|---|---|

| Benzo(a)phenazinium Derivative 1 | Antimicrobial | M. tuberculosis | MIC: 18.3 - 146.5 µM |

| Benzo(a)phenazinium Derivative 2 | Anticancer | HeLa, A549 | IC₅₀: 1-10 μM; induces apoptosis |

| Benzo(a)phenazinium Derivative 3 | Antimicrobial | Resistant bacteria | Higher efficacy than rifampicin |

Case Studies and Research Findings

- Study on Hypoxic Cytotoxins : Research on phenazine derivatives indicated their potential as selective hypoxic cytotoxins for tumor therapy. The study demonstrated that certain derivatives could effectively reduce clonogenic survival in tumor cells under both aerobic and anaerobic conditions .

- Differentiation Induction in Leukemia Cells : Another study reported that benzo[a]phenothiazines could stimulate differentiation in human myelogenous leukemia cell lines, showcasing their role in cancer treatment strategies .

- Antiproliferative Mechanisms : Detailed investigations revealed that benzo(a)phenazinium derivatives could inhibit DNA synthesis and induce cell cycle arrest, particularly through mitochondrial pathways involving caspase activation .

Q & A

Q. Basic

- UV-Vis absorption spectroscopy : Detects electronic transitions; bathochromic/hypochromic shifts indicate aggregation or nucleic acid intercalation .

- Fluorescence spectroscopy : Measures emission intensity and lifetime changes upon binding to biomolecules .

- Circular dichroism (CD) : Identifies conformational changes in polynucleotides (e.g., poly-A stabilization ).

Q. Critical considerations :

- Impurities in phenazinium dyes (common due to synthetic byproducts) can skew optical data. For instance, Safranin O contains four components with divergent fluorescence properties .

- Mitigation : Use HPLC or mass spectrometry to confirm purity (>95%) and quantify impurities .

What experimental approaches are recommended to study the interaction between this compound and nucleic acids, and how does its binding mechanism differ between single-stranded (ss) and double-stranded (ds) structures?

Q. Advanced

- Fluorescence titration : Monitor intensity/polarization changes to calculate binding constants (e.g., for GC-rich DNA ).

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (e.g., ΔH = -15 to -20 kJ/mol, ΔS > 0 for GC binding ).

- Viscosity measurements : Intercalation increases solution viscosity, distinguishing it from groove binding .

Q. Mechanistic insights :

- Binds ss-poly-A via intercalation (hypochromicity ≈40% ), but not ds-RNA.

- GC specificity confirmed via competition dialysis and CD melting studies .

How can researchers resolve contradictions in reported binding affinities of phenazinium dyes to nucleic acids, particularly when comparing results across studies?

Advanced

Discrepancies arise from:

Q. Resolution strategies :

- Standardize protocols (buffer pH 7.4, 10 mM phosphate).

- Cross-validate with ITC (thermodynamic consistency) and CD (structural changes) .

What strategies are effective in minimizing aggregation-induced artifacts during spectroscopic studies of this compound?

Q. Advanced

Q. Characterization :

- Dynamic light scattering (DLS) to quantify aggregate size.

- Methyl groups (e.g., Safranin T) enhance aggregation; structural modifications (e.g., bulkier substituents) may mitigate this .

What environmental and toxicity considerations are relevant when handling this compound, and how can its ecological impact be assessed?

Q. Advanced

- Toxicity screening : Perform Ames tests (mutagenicity) and acute toxicity assays (e.g., Daphnia magna LC50 ).

- Environmental persistence :

- Photodegradation : Monitor absorbance loss under UV/visible light.

- Biodegradation : Exposure to soil microbial consortia; sulfonic groups may enhance mobility in aquatic systems .

Q. Mitigation :

- Adsorption studies on bentonite/clay to assess sequestration potential.

How do structural modifications (e.g., sulfonic acid groups, diethylamino substituents) influence the compound’s binding specificity and photostability?

Q. Advanced

- Sulfonic groups : Enhance water solubility but reduce membrane permeability; may increase electrostatic repulsion with nucleic acids .

- Diethylamino groups : Augment hydrophobic interactions, favoring GC-rich DNA binding (ΔG ≈ -30 kJ/mol ).

- Photostability : Assess via prolonged UV exposure; electron-withdrawing groups (e.g., sulfonate) may reduce degradation.

Q. Experimental validation :

- Compare binding thermodynamics with Safranin T (methyl substituents) and phenosafranin (bulkier groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.